

# Pegapamodutide Clinical Trial Outcomes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Pegapamodutide**, a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor agonist, has emerged as a noteworthy candidate in the landscape of metabolic disease therapeutics. This guide provides a comprehensive review of the clinical trial outcomes for **pegapamodutide**, with a direct comparison to other key players in the field, including single GLP-1 receptor agonists and other dual-agonist compounds. The following analysis is based on available clinical trial data and is intended to provide an objective overview for researchers, scientists, and drug development professionals.

#### **Mechanism of Action: A Dual-Pronged Approach**

**Pegapamodutide** exerts its effects by activating both the GLP-1 and glucagon receptors. This dual agonism is believed to offer a synergistic benefit in glycemic control and weight management. Activation of the GLP-1 receptor enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying, all contributing to lower blood glucose levels and a feeling of satiety. The agonism of the glucagon receptor is thought to increase energy expenditure and enhance hepatic glucose production, which, in the context of dual agonism, is counterbalanced by the GLP-1 action, potentially leading to a net positive effect on weight loss without compromising glycemic control.





Click to download full resolution via product page

Caption: Pegapamodutide's dual agonist signaling pathway.

### Clinical Trial Data: Pegapamodutide in Focus

The primary data for **pegapamodutide** comes from a Phase 2b clinical trial (NCT03406377). This study evaluated the efficacy and safety of a once-weekly dose-escalation regimen of **pegapamodutide** in adults with type 2 diabetes who had inadequate glycemic control with metformin and/or diet and exercise.

#### **Efficacy Outcomes**



Check Availability & Pricing

The trial demonstrated statistically significant and clinically meaningful reductions in both HbA1c and body weight over a 30-week period. The key findings are summarized below for both the modified intent-to-treat (mITT) and the per-protocol populations.

| Parameter                                  | Pegapamodutide | Placebo |
|--------------------------------------------|----------------|---------|
| Modified Intent-to-Treat (mITT) Population |                |         |
| Mean HbA1c Reduction                       | -1.30%         | -0.09%  |
| Mean Weight Loss                           | -4.4 kg        | -1.8 kg |
| Per-Protocol Population                    |                |         |
| Mean HbA1c Reduction                       | -1.47%         | -0.25%  |
| Mean Weight Loss                           | -5.5 kg        | -1.9 kg |

**Experimental Protocol: NCT03406377** 





Click to download full resolution via product page

**Caption:** Experimental workflow for the NCT03406377 clinical trial.



## Comparative Landscape: Pegapamodutide vs. Alternatives

To contextualize the performance of **pegapamodutide**, it is essential to compare its clinical trial outcomes with those of established and emerging therapies in the same class. The following tables provide a comparative summary of key efficacy data from clinical trials of other GLP-1 receptor agonists and dual agonists. It is important to note that direct comparisons are challenging due to differences in trial design, patient populations, and duration.

#### Glycemic Control (HbA1c Reduction) in Type 2 Diabetes

| Drug (Trial)                            | Mechanism<br>of Action | Treatment<br>Duration | Baseline<br>HbA1c | HbA1c<br>Reduction<br>(Drug)                              | HbA1c<br>Reduction<br>(Placebo/Co<br>mparator) |
|-----------------------------------------|------------------------|-----------------------|-------------------|-----------------------------------------------------------|------------------------------------------------|
| Pegapamodu<br>tide<br>(NCT034063<br>77) | GLP-1/GCG<br>Agonist   | 30 Weeks              | ~8.1%             | -1.30%                                                    | -0.09%<br>(Placebo)                            |
| Semaglutide<br>(SUSTAIN-2)              | GLP-1<br>Agonist       | 56 Weeks              | ~8.1%             | -1.3%<br>(0.5mg),<br>-1.6%<br>(1.0mg)                     | -0.6%<br>(Sitagliptin)                         |
| Tirzepatide<br>(SURPASS-<br>2)          | GIP/GLP-1<br>Agonist   | 40 Weeks              | ~8.3%             | -2.01%<br>(5mg),<br>-2.24%<br>(10mg),<br>-2.30%<br>(15mg) | -1.86%<br>(Semaglutide<br>1mg)                 |

#### **Weight Loss in Patients with Type 2 Diabetes**



| Drug (Trial)                            | Mechanism<br>of Action | Treatment<br>Duration | Baseline<br>Weight | Weight<br>Loss (Drug)                                      | Weight<br>Loss<br>(Placebo/Co<br>mparator) |
|-----------------------------------------|------------------------|-----------------------|--------------------|------------------------------------------------------------|--------------------------------------------|
| Pegapamodu<br>tide<br>(NCT034063<br>77) | GLP-1/GCG<br>Agonist   | 30 Weeks              | Not Specified      | -4.4 kg                                                    | -1.8 kg<br>(Placebo)                       |
| Semaglutide<br>(SUSTAIN-2)              | GLP-1<br>Agonist       | 56 Weeks              | ~91 kg             | -4.3 kg<br>(0.5mg), -6.1<br>kg (1.0mg)                     | -1.9 kg<br>(Sitagliptin)                   |
| Tirzepatide<br>(SURPASS-<br>2)          | GIP/GLP-1<br>Agonist   | 40 Weeks              | ~94 kg             | -7.6 kg<br>(5mg), -9.3<br>kg (10mg),<br>-11.2 kg<br>(15mg) | -5.7 kg<br>(Semaglutide<br>1mg)            |

# Weight Loss in Patients with Obesity (Without Type 2 Diabetes)



| Drug (Trial)                    | Mechanism<br>of Action       | Treatment<br>Duration | Baseline<br>Weight | Weight<br>Loss (Drug)                                     | Weight<br>Loss<br>(Placebo) |
|---------------------------------|------------------------------|-----------------------|--------------------|-----------------------------------------------------------|-----------------------------|
| Semaglutide<br>(STEP 1)         | GLP-1<br>Agonist             | 68 Weeks              | ~105 kg            | -14.9%                                                    | -2.4%                       |
| Tirzepatide<br>(SURMOUNT<br>-1) | GIP/GLP-1<br>Agonist         | 72 Weeks              | ~105 kg            | -15.0%<br>(5mg),<br>-19.5%<br>(10mg),<br>-20.9%<br>(15mg) | -3.1%                       |
| Survodutide<br>(Phase 2)        | GLP-1/GCG<br>Agonist         | 46 Weeks              | ~106 kg            | Up to -18.7%                                              | -2.8%                       |
| Retatrutide<br>(Phase 2)        | GIP/GLP-<br>1/GCG<br>Agonist | 48 Weeks              | ~108 kg            | Up to -24.2%                                              | -2.1%                       |

### **Safety and Tolerability**

The safety profile of **pegapamodutide**, as reported in the Phase 2b trial, was consistent with the known side effects of the GLP-1 receptor agonist class. The most frequently reported adverse events were gastrointestinal in nature, including nausea, vomiting, and diarrhea. These events were generally reported as mild to moderate in severity.

A comparative overview of common adverse events for selected drugs is presented below.



| Drug           | Common Adverse Events<br>(Gastrointestinal)       |
|----------------|---------------------------------------------------|
| Pegapamodutide | Nausea, Vomiting, Diarrhea                        |
| Semaglutide    | Nausea, Vomiting, Diarrhea, Constipation          |
| Tirzepatide    | Nausea, Diarrhea, Decreased Appetite,<br>Vomiting |
| Survodutide    | Nausea, Diarrhea, Vomiting                        |
| Retatrutide    | Nausea, Diarrhea, Vomiting, Constipation          |

#### Conclusion

Pegapamodutide has demonstrated promising efficacy in terms of both glycemic control and weight reduction in its Phase 2 clinical trial. Its dual-agonist mechanism of action holds the potential for competitive or even superior outcomes compared to single-agonist therapies. However, the landscape of metabolic disease treatments is rapidly evolving with the emergence of highly effective dual and triple agonists. The comparative data presented here suggests that while pegapamodutide shows significant promise, its ultimate position in the therapeutic armamentarium will depend on the outcomes of larger, longer-term Phase 3 trials that further delineate its efficacy and safety profile in comparison to the latest generation of incretin-based therapies. Researchers and drug development professionals should closely monitor the continued development of pegapamodutide and other multi-agonist compounds as they have the potential to significantly advance the management of type 2 diabetes and obesity.

 To cite this document: BenchChem. [Pegapamodutide Clinical Trial Outcomes: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832559#review-of-pegapamodutide-clinical-trial-outcomes-and-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com